molecular formula C14H22O3 B14653648 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46823-76-1

2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14653648
CAS No.: 46823-76-1
M. Wt: 238.32 g/mol
InChI Key: YUMMIMWRAIOBOJ-UHFFFAOYSA-N
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Description

2-Butoxyethyl bicyclo[221]hept-5-ene-2-carboxylate is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane ring system with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolizing ester-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

2-Butoxyethyl bicyclo[221]hept-5-ene-2-carboxylate is unique due to the presence of the butoxyethyl group, which imparts different physical and chemical properties compared to its ethyl and methyl analogs

Properties

CAS No.

46823-76-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C14H22O3/c1-2-3-6-16-7-8-17-14(15)13-10-11-4-5-12(13)9-11/h4-5,11-13H,2-3,6-10H2,1H3

InChI Key

YUMMIMWRAIOBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1CC2CC1C=C2

Origin of Product

United States

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